molecular formula C16H19Cl2NO4 B8498742 3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid

3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid

Cat. No.: B8498742
M. Wt: 360.2 g/mol
InChI Key: HPHAKHMAVHXIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a 3,5-dichlorobenzyl group and a propanoic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the 3,5-dichlorobenzyl group and the propanoic acid moiety. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3,5-Dichlorobenzyl Group: This step often involves nucleophilic substitution reactions where the piperidine ring is reacted with 3,5-dichlorobenzyl chloride under basic conditions.

    Addition of the Propanoic Acid Moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic pathway chosen.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid
  • 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid

Uniqueness

3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid is unique due to the presence of the 3,5-dichlorobenzyl group, which imparts distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C16H19Cl2NO4

Molecular Weight

360.2 g/mol

IUPAC Name

3-[1-[(3,5-dichlorophenyl)methoxycarbonyl]piperidin-4-yl]propanoic acid

InChI

InChI=1S/C16H19Cl2NO4/c17-13-7-12(8-14(18)9-13)10-23-16(22)19-5-3-11(4-6-19)1-2-15(20)21/h7-9,11H,1-6,10H2,(H,20,21)

InChI Key

HPHAKHMAVHXIOO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC(=O)O)C(=O)OCC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-piperidin-4-yl-propionic acid (1 g, 6.36 mmol) in DCM (20 ml) was added 2M NaOH (9.54 ml, 19.08 mmol) to give a colorless biphasic solution. 3,5-Dichlorobenzyl carbono-chloridate (1.523 g, 6.36 mmol) was added to the reaction mixture and this was stirred at RT for 2 hrs. The mixture was extracted with DCM (2×50 ml), and the organics were dried (MgSO4) and concentrated to give the product as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
9.54 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.523 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.